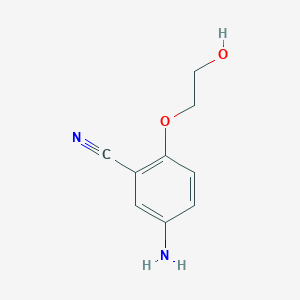

5-Amino-2-(2-hydroxyethoxy)benzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

5-amino-2-(2-hydroxyethoxy)benzonitrile |

InChI |

InChI=1S/C9H10N2O2/c10-6-7-5-8(11)1-2-9(7)13-4-3-12/h1-2,5,12H,3-4,11H2 |

InChI Key |

JTSPLIHHMJHXTK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)C#N)OCCO |

Origin of Product |

United States |

Synthetic Methodologies for 5 Amino 2 2 Hydroxyethoxy Benzonitrile

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 5-Amino-2-(2-hydroxyethoxy)benzonitrile, the primary disconnections are at the ether linkage and the amino group.

Two logical retrosynthetic pathways are:

Pathway A: The primary disconnection is the transformation of the amino group into a nitro group, a common precursor. This leads to the intermediate 2-(2-hydroxyethoxy)-5-nitrobenzonitrile (I) . A subsequent disconnection of the ether bond in intermediate (I) reveals 2-hydroxy-5-nitrobenzonitrile (B1279109) (II) and a two-carbon electrophile such as 2-chloroethanol (B45725). 2-hydroxy-5-nitrobenzonitrile is a readily available starting material.

Pathway B: An alternative disconnection first cleaves the ether bond, leading to 5-amino-2-hydroxybenzonitrile (III) and the same two-carbon electrophile. A subsequent functional group interconversion of the amino group in (III) to a nitro group leads back to 2-hydroxy-5-nitrobenzonitrile (II) .

Pathway A is often preferred in practice as the electron-withdrawing nature of the nitro group in intermediate (II) facilitates the etherification of the phenolic hydroxyl group.

Classical Synthetic Routes to this compound

Based on the retrosynthetic analysis, the forward synthesis can be executed using classical organic reactions.

The introduction of the amino group at the 5-position is typically achieved through the reduction of a nitro group precursor. The synthesis of the nitro-intermediate can be accomplished by the nitration of a suitable benzonitrile (B105546) derivative. However, a more common and regioselective approach is to start with a pre-nitrated precursor like 2-hydroxy-5-nitrobenzonitrile.

The reduction of the nitro group in 2-(2-hydroxyethoxy)-5-nitrobenzonitrile to yield the final product can be achieved using various established methods:

Metal-Acid Reduction: A common laboratory-scale method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). For instance, stannous chloride (SnCl₂) in concentrated HCl is an effective reducing agent for aromatic nitro compounds.

Catalytic Hydrogenation: A cleaner and often more efficient method is catalytic hydrogenation. This involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), in a suitable solvent like ethanol (B145695) or ethyl acetate.

| Reduction Method | Reagents and Conditions | Typical Yield |

| Metal-Acid Reduction | SnCl₂·2H₂O, Ethanol, Reflux | 70-85% |

| Catalytic Hydrogenation | H₂, 10% Pd/C, Ethanol, Room Temperature, 50 psi | >90% |

The formation of the 2-hydroxyethoxy side chain is accomplished via an etherification reaction, most commonly the Williamson ether synthesis. This involves the reaction of a phenoxide with an alkyl halide.

In the context of synthesizing this compound, the phenolic precursor, 2-hydroxy-5-nitrobenzonitrile, is first deprotonated with a suitable base to form the corresponding phenoxide. This is followed by nucleophilic attack on an electrophilic two-carbon synthon, such as 2-chloroethanol or ethylene (B1197577) oxide.

The reaction is typically carried out in a polar aprotic solvent to facilitate the S_N2 reaction.

| Electrophile | Base | Solvent | Typical Reaction Temperature |

| 2-Chloroethanol | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | 80-100 °C |

| Ethylene Oxide | Sodium Hydroxide (B78521) (NaOH) | Water/Ethanol | 50-70 °C |

While the most efficient syntheses of this compound start with a precursor already containing the nitrile group, it is pertinent to briefly mention general methods for its introduction onto an aromatic ring.

Sandmeyer Reaction: This classic method involves the diazotization of an aniline (B41778) with sodium nitrite (B80452) (NaNO₂) and a strong acid, followed by treatment with a copper(I) cyanide salt (CuCN). This would be a plausible method to generate a benzonitrile from a corresponding aniline precursor.

Dehydration of Amides: A primary amide can be dehydrated to the corresponding nitrile using various dehydrating agents, such as phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), or phosphoryl chloride (POCl₃).

Advanced and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of more environmentally friendly and efficient methods.

The use of catalytic methods, particularly for the reduction of the nitro group, aligns with the principles of green chemistry by reducing the amount of stoichiometric waste.

Catalytic Transfer Hydrogenation: This method avoids the need for high-pressure hydrogen gas. Instead, a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or formic acid, is used in the presence of a catalyst like palladium on carbon. The reaction proceeds under milder conditions and is generally safer to handle on a large scale.

Phase-Transfer Catalysis in Etherification: The Williamson ether synthesis can be performed under phase-transfer catalysis (PTC) conditions. This involves using a phase-transfer catalyst, such as a quaternary ammonium salt, to shuttle the phenoxide from an aqueous phase to an organic phase containing the alkyl halide. This can lead to faster reaction times, milder conditions, and reduced use of organic solvents.

| Catalytic Method | Application | Reagents and Conditions | Advantages |

| Catalytic Transfer Hydrogenation | Nitro Group Reduction | Pd/C, Ammonium Formate, Methanol, Reflux | Avoids high-pressure H₂, milder conditions |

| Phase-Transfer Catalysis | Etherification | 2-Chloroethanol, NaOH (aq), Toluene, Tetrabutylammonium Bromide | Improved reaction rates, reduced organic solvent |

Flow Chemistry and Continuous Processing for this compound

Continuous-flow nitration, for instance, allows for precise control over reaction temperature and residence time, minimizing the formation of byproducts and improving the safety of this highly exothermic reaction. Similarly, the reduction of the nitro group to an amine can be efficiently carried out in a continuous flow setup. Metal-free reduction using trichlorosilane (B8805176) has been successfully demonstrated for both aromatic and aliphatic nitro compounds under continuous-flow conditions, offering high yields and short reaction times without the need for extensive purification. nih.govd-nb.info This method is compatible with various functional groups, making it a versatile tool in organic synthesis. d-nb.info

Table 1: Comparison of Batch vs. Continuous Flow for Aromatic Nitro Reduction

| Parameter | Batch Processing | Continuous Flow Processing |

| Safety | Potential for thermal runaway in exothermic reactions. | Enhanced heat transfer and precise temperature control minimize risks. |

| Efficiency | Longer reaction times and manual handling between steps. | Shorter residence times and potential for telescoped reactions. |

| Scalability | Scaling up can be challenging and may require significant process redesign. | Readily scalable by extending reaction time or using parallel reactors. |

| Product Purity | Higher potential for side reactions and byproduct formation. | Improved selectivity and reduced byproduct formation due to precise control. |

| Waste Generation | Significant waste from work-up and purification steps. | Reduced waste due to telescoped reactions and in-situ quenching. |

Solvent-Free and Environmentally Benign Synthetic Pathways

In line with the principles of green chemistry, the development of solvent-free and environmentally benign synthetic pathways for this compound is of paramount importance. A key reaction in the synthesis is the Williamson ether synthesis, which can be adapted to be more environmentally friendly.

Solvent-free approaches to the Williamson ether synthesis can be achieved using techniques such as microwave irradiation or mechanochemistry (ball milling). These methods can significantly reduce reaction times and eliminate the need for volatile organic solvents.

For the reduction of the nitro group, catalytic transfer hydrogenation presents a greener alternative to traditional methods that use stoichiometric metal reductants. This technique often employs a recyclable catalyst, such as palladium on carbon, and a hydrogen donor like ammonium formate, which decomposes into non-toxic byproducts. acsgcipr.org The use of formic acid salts as a hydrogen source is particularly appealing from an environmental standpoint. acsgcipr.org

Furthermore, the choice of reagents and catalysts with low toxicity and high atom economy is crucial in developing sustainable synthetic routes. For example, the use of ionic liquids as recyclable reaction media can also contribute to a greener process.

Optimization of Reaction Parameters and Yield Enhancement in this compound Production

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound. The two primary stages of the synthesis, the Williamson ether synthesis and the nitro group reduction, each have several parameters that can be fine-tuned.

Williamson Ether Synthesis Optimization:

The Williamson ether synthesis is a widely used method for preparing ethers from an organohalide and an alkoxide. researchgate.net Key parameters to optimize in this step include:

Base and Solvent: The choice of base and solvent significantly impacts the reaction rate and yield. Strong bases like sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) generally lead to higher yields. nih.gov

Temperature and Reaction Time: Increasing the temperature can accelerate the reaction, but may also promote side reactions. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes. google.com

Reactant Stoichiometry: The molar ratio of the reactants can influence the extent of the reaction and the formation of byproducts.

Table 2: Illustrative Optimization of Williamson Ether Synthesis

| Base | Solvent | Temperature (°C) | Time | Yield (%) |

| NaOH | Water | 100 | 24 h | Low |

| K2CO3 | Acetone | 60 | 12 h | Moderate |

| NaH | DMF | 80 | 4 h | High |

| KOtBu | DMSO | 25 | 2 h | Very High |

| NaH | (Microwave) | 120 | 5 min | High |

Nitro Group Reduction Optimization:

The reduction of the aromatic nitro group is the final step in the synthesis. Optimization of this reaction focuses on achieving high conversion and selectivity to the desired amine.

Catalyst and Hydrogen Source: For catalytic hydrogenation, the choice of catalyst (e.g., Pd/C, Raney Nickel) and hydrogen source (H2 gas, transfer hydrogenation reagents) is crucial. The catalyst loading and activity can significantly affect the reaction rate and selectivity. acsgcipr.org

Reaction Conditions: Parameters such as temperature, pressure (for H2 gas), and pH can be adjusted to optimize the reduction process. For instance, in catalytic transfer hydrogenation, the concentration of the hydrogen donor and the reaction temperature are key variables.

Metal-Free Alternatives: As mentioned, methods like the use of trichlorosilane offer an alternative that avoids heavy metal catalysts and their associated environmental and purification challenges. nih.gov

Advanced Spectroscopic and Structural Elucidation of 5 Amino 2 2 Hydroxyethoxy Benzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-Amino-2-(2-hydroxyethoxy)benzonitrile in solution. By analyzing the chemical shifts, coupling constants, and through-bond or through-space correlations, a detailed picture of the electronic environment of each nucleus and the connectivity of the atoms can be established.

Based on the analysis of structurally similar compounds, a predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons, the ethoxy protons, the amino group, and the hydroxyl group. The aromatic region is expected to show three protons with splitting patterns dictated by their ortho, meta, and para relationships. The 2-hydroxyethoxy side chain would present as two triplets, corresponding to the two methylene (B1212753) groups, with their coupling arising from the vicinal protons. The amino and hydroxyl protons would likely appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbon of the nitrile group is expected to appear in the downfield region, characteristic of cyano groups. The aromatic carbons will have chemical shifts influenced by the electron-donating amino group and the electron-withdrawing ether and nitrile functionalities. The two aliphatic carbons of the hydroxyethoxy group will have characteristic shifts in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.5 | 115 - 155 |

| -NH₂ | 4.0 - 5.5 | - |

| -O-CH₂- | 3.9 - 4.2 | 65 - 75 |

| -CH₂-OH | 3.6 - 3.9 | 58 - 65 |

| -OH | 4.5 - 5.5 | - |

| Aromatic C-NH₂ | - | 145 - 155 |

| Aromatic C-O | - | 150 - 160 |

| Aromatic C-CN | - | 100 - 110 |

| -CN | - | 118 - 125 |

To confirm the structural assignments derived from 1D NMR, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY is expected to show correlations between the vicinal aromatic protons, allowing for their unambiguous assignment. nih.gov It would also clearly show the correlation between the two methylene groups in the 2-hydroxyethoxy side chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps the correlation between protons and their directly attached carbons (¹H-¹³C one-bond correlations). thermofisher.com This is crucial for assigning the carbon signals corresponding to each protonated carbon in the molecule. For instance, the signals of the aromatic protons would correlate with their respective aromatic carbon signals, and the methylene protons would correlate with their corresponding aliphatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). nih.govthermofisher.com This is particularly powerful for identifying the connectivity between different functional groups and for assigning quaternary carbons. Key HMBC correlations expected for this compound would include correlations from the methylene protons of the ethoxy group to the aromatic carbon attached to the ether oxygen, and from the aromatic protons to the nitrile carbon.

While solution-state NMR provides information about the molecule's structure in a solvated state, solid-state NMR (ssNMR) can offer insights into its structure and dynamics in the solid phase. This is particularly valuable for characterizing polymorphs, which are different crystalline forms of the same compound. Polymorphs can exhibit different physical properties, and ssNMR can distinguish between them by detecting subtle differences in the chemical shifts and relaxation times of the nuclei in the different crystal lattices. For this compound, ssNMR could be used to study the packing arrangements and intermolecular interactions in different crystalline forms, should they exist.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions. wikipedia.org These two techniques are often complementary.

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands are expected for the various functional groups. The N-H stretching vibrations of the primary amine are anticipated in the region of 3300-3500 cm⁻¹. A broad O-H stretching band from the hydroxyl group, likely involved in hydrogen bonding, is expected around 3200-3600 cm⁻¹. The C≡N stretch of the nitrile group will give a sharp, medium-intensity band around 2220-2260 cm⁻¹. The C-O stretching vibrations of the ether and alcohol will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Raman Spectroscopy: The Raman spectrum will also show characteristic bands for the functional groups. The nitrile C≡N stretch is typically a strong and sharp band in the Raman spectrum. Aromatic ring vibrations are also usually prominent. The symmetric stretching of the C-O-C ether linkage would also be observable. Raman spectroscopy can be particularly useful for studying the molecule in aqueous solutions, as water is a weak Raman scatterer. wikipedia.org

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

| -OH | 3200-3600 (broad) | 3200-3600 (weak) | O-H stretch |

| -NH₂ | 3300-3500 (two bands) | 3300-3500 (weak) | N-H stretch |

| Aromatic C-H | 3000-3100 | 3000-3100 (strong) | C-H stretch |

| Aliphatic C-H | 2850-2960 | 2850-2960 (strong) | C-H stretch |

| -C≡N | 2220-2260 (sharp, medium) | 2220-2260 (strong, sharp) | C≡N stretch |

| Aromatic C=C | 1450-1600 | 1450-1600 (strong) | C=C stretch |

| -NH₂ bend | 1590-1650 | 1590-1650 (weak) | N-H bend |

| C-O (ether/alcohol) | 1000-1300 | 1000-1300 (medium) | C-O stretch |

High-Resolution Mass Spectrometry (HRMS) in Reaction Monitoring and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for determining the elemental composition of a molecule with high accuracy and for assessing its purity. chemicalbook.com For this compound, HRMS would be used to confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion. This is crucial for verifying the identity of the synthesized compound.

HRMS is also invaluable for reaction monitoring, allowing for the detection of starting materials, intermediates, and byproducts in a reaction mixture. Its high sensitivity and mass accuracy enable the confident identification of these species, providing crucial information for optimizing reaction conditions.

In terms of purity assessment, HRMS can detect trace impurities that may not be visible by other techniques like NMR. The fragmentation pattern of the molecular ion in the mass spectrometer can also provide structural information. For this compound, common fragmentation pathways would likely involve the cleavage of the ether bond, loss of the hydroxyethyl (B10761427) group, and fragmentation of the aromatic ring.

X-ray Crystallography for Absolute Structural and Supramolecular Architecture Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. nih.gov A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles, confirming its absolute structure.

Furthermore, X-ray crystallography would reveal the supramolecular architecture of the compound in the crystalline state. The presence of both hydrogen bond donors (the amino and hydroxyl groups) and acceptors (the nitrile nitrogen, the ether oxygen, and the hydroxyl oxygen) suggests that this compound is likely to form an extensive network of intermolecular hydrogen bonds. These interactions would play a crucial role in the packing of the molecules in the crystal lattice. Analysis of the crystal structure of related aminobenzonitriles has shown the formation of hydrogen-bonded networks. It is plausible that the amino group could form hydrogen bonds with the nitrile nitrogen of an adjacent molecule, and the hydroxyl group could participate in hydrogen bonding with either another hydroxyl group, the ether oxygen, or the nitrile nitrogen. These interactions would lead to the formation of a stable, three-dimensional supramolecular assembly.

Computational and Theoretical Investigations of 5 Amino 2 2 Hydroxyethoxy Benzonitrile

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and predict various molecular properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. DFT methods are used to determine the ground-state electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. For 5-Amino-2-(2-hydroxyethoxy)benzonitrile, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be used to optimize the molecular geometry. nih.govatlantis-press.com This process finds the lowest energy arrangement of the atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles. These calculated geometric parameters can then be compared with experimental data from techniques like X-ray crystallography to validate the computational model.

Table 1: Illustrative DFT-Calculated Ground State Properties of this compound (Note: The following data is illustrative and represents typical results from DFT calculations.)

| Property | Calculated Value |

| Total Energy (Hartree) | -685.12345 |

| Dipole Moment (Debye) | 3.45 |

| C≡N Bond Length (Å) | 1.158 |

| C-O (ether) Bond Length (Å) | 1.372 |

| C-NH2 Bond Length (Å) | 1.395 |

| O-H Bond Length (Å) | 0.965 |

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. nih.gov While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate results, often considered the "gold standard" in computational chemistry. researchgate.net These high-accuracy calculations are particularly useful for refining the energetic properties and electronic structure of this compound. nih.gov They can be employed to calculate precise ionization potentials, electron affinities, and reaction barrier heights, offering a deeper understanding of the molecule's fundamental chemical behavior. researchgate.net

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.orgwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions. For this compound, the distribution of the HOMO and LUMO across the molecule can pinpoint the most probable sites for electrophilic and nucleophilic attack, respectively.

Table 2: Illustrative Frontier Molecular Orbital Data for this compound (Note: The following data is illustrative and represents typical results from FMO analysis.)

| Parameter | Energy (eV) |

| HOMO Energy | -5.87 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 4.64 |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the 2-hydroxyethoxy side chain in this compound allows for multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for interconversion between them. By systematically rotating the dihedral angles of the flexible bonds and calculating the corresponding energy, a potential energy surface (PES) can be mapped. This analysis can reveal the global minimum energy conformation, which is the most populated conformer at equilibrium, as well as other local minima. Understanding the conformational landscape is crucial as different conformers can exhibit distinct chemical and physical properties.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can simulate various types of spectra. For instance, by calculating the vibrational frequencies, it is possible to generate theoretical Infrared (IR) and Raman spectra. atlantis-press.comatlantis-press.com These predicted spectra can then be compared with experimental spectra to aid in the assignment of vibrational modes to specific molecular motions. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and generate a theoretical UV-Vis absorption spectrum, providing insights into the molecule's photophysical properties. nottingham.ac.uk

Table 3: Illustrative Predicted Vibrational Frequencies and Assignments for this compound (Note: The following data is illustrative and represents typical results from spectroscopic calculations.)

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3450 | N-H stretch |

| 3350 | O-H stretch |

| 2230 | C≡N stretch |

| 1620 | N-H bend |

| 1250 | C-O stretch (ether) |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. stanford.edu By solving Newton's equations of motion for a system of atoms, MD simulations can model the movements and interactions of this compound in different environments, such as in a solvent. mdpi.com This approach is particularly useful for studying solvent effects on the molecule's conformation and properties. MD simulations can also elucidate the nature of intermolecular interactions, such as hydrogen bonding, between molecules of this compound or between the molecule and solvent molecules. This information is critical for understanding its behavior in solution and in condensed phases. rsc.org

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational transition state analysis serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving this compound. By employing quantum chemical methods, such as Density Functional Theory (DFT), researchers can map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, most crucially, transition states. This analysis provides deep insights into the reaction's feasibility, kinetics, and the electronic and structural changes that occur throughout the transformation.

Due to the absence of specific published computational studies on the reaction mechanisms of this compound, this section will draw upon computational investigations of analogous compounds and reaction types to illustrate the principles and potential findings of such an analysis. These examples will focus on plausible reactions, such as nucleophilic aromatic substitution (SNAr) involving the benzonitrile (B105546) core and intramolecular cyclization involving the amino and hydroxyethoxy substituents.

A key aspect of this analysis is the calculation of the activation energy (Ea), which is the energy barrier that must be overcome for a reaction to proceed. A lower activation energy corresponds to a faster reaction rate. Computational models can accurately predict these barriers, as well as the thermodynamic parameters of the reaction, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). researchgate.net

For instance, in a hypothetical SNAr reaction on an activated aromatic ring, computational analysis can delineate the stepwise pathway, which typically involves the formation of a Meisenheimer complex as an intermediate. The Gibbs free energy profile for such a reaction can be calculated, revealing the energy of the transition states and the intermediate relative to the reactants and products.

To illustrate, consider the DFT-calculated energy profile for the SNAr reaction of a 2-sulfonylpyrimidine derivative with a thiol nucleophile, a system that provides a model for nucleophilic attack on a heteroaromatic ring.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting materials | 0.0 |

| TS1 | First transition state (formation of Meisenheimer complex) | +15.0 |

| Intermediate | Meisenheimer complex | +5.0 |

| TS2 | Second transition state (departure of leaving group) | +12.0 |

| Products | Final products | -10.0 |

This data is representative and modeled after similar SNAr reactions for illustrative purposes.

Similarly, a computational study on the formation of 4,5-diaminophthalonitrile (B137029) via a copper-catalyzed nucleophilic substitution provides insight into the thermodynamics and kinetics of introducing a cyano group to an amino-substituted benzene (B151609) ring. researchgate.net The calculated activation energies and thermodynamic parameters for the two major steps of this reaction highlight the energy barriers and driving forces of the transformation. researchgate.net

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Activation Energy (Ea) | 189.0 kJ/mol | 210.6 kJ/mol |

| ΔG | -606.8 kJ/mol | -600.1 kJ/mol |

| ΔH | -610.7 kJ/mol | -603.6 kJ/mol |

| ΔS | -0.0132 kJ/mol·K | -0.0117 kJ/mol·K |

Data adapted from a DFT study on the formation of 4,5-diaminophthalonitrile. researchgate.net

Another potential reaction pathway for this compound is intramolecular cyclization, where the amino group or the hydroxyl group of the ethoxy side chain could act as a nucleophile attacking the nitrile group. Theoretical calculations on the cyclization of α-aminonitriles have shown that such reactions can proceed with relatively low activation energies, particularly when acid-catalyzed. mdpi.com For example, the cyclization of an aminonitrile to form an imidazole (B134444) ring was found to have a calculated activation energy of 6.6 kcal/mol. mdpi.com This suggests that under certain conditions, this compound could potentially undergo cyclization to form heterocyclic structures.

The transition state structures in these reactions are of paramount importance. Computational chemistry allows for the visualization of these short-lived structures, revealing crucial information about bond breaking and bond formation. For example, in an SNAr reaction, the transition state would show the partial formation of the bond with the incoming nucleophile and the partial breaking of the bond with the leaving group. Analysis of the bond lengths, angles, and charge distribution in the transition state provides a detailed picture of the reaction mechanism at the molecular level.

Chemical Reactivity and Derivatization Strategies for 5 Amino 2 2 Hydroxyethoxy Benzonitrile

Reactions Involving the Aromatic Amino Functionality

The aromatic amino group is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of a diverse range of derivatives. Its nucleophilic character is central to its reactivity.

Acylation and Sulfonylation Reactions

The primary amino group of 5-Amino-2-(2-hydroxyethoxy)benzonitrile can readily react with acylating and sulfonylating agents. These reactions are fundamental for introducing amide and sulfonamide functionalities, which are prevalent in many biologically active molecules.

Acylation: Acylation is typically performed using acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) to neutralize the acid byproduct. pearson.com This transformation converts the activating amino group into a moderately activating N-acetyl group. This reduction in activating strength is due to the electron-withdrawing nature of the acetyl carbonyl group, which delocalizes the nitrogen's lone pair, making it less available to the aromatic ring. vedantu.comshaalaa.comquora.com This strategy is often employed to control reactivity and prevent polysubstitution in subsequent electrophilic aromatic substitution reactions. byjus.com

Sulfonylation: Similarly, the amino group can be sulfonylated using sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base. This reaction yields sulfonamides. Modern methods have also explored visible-light-mediated sulfonylation of anilines using sulfonyl fluorides or sulfinate salts as reagents, offering mild reaction conditions. nih.govrsc.orgrsc.org The resulting sulfonamide group is a key structural motif in many pharmaceuticals. mdpi.comacs.org

Table 1: Representative Reagents for Acylation and Sulfonylation

| Transformation | Reagent Class | Specific Example(s) | Product Functional Group |

|---|---|---|---|

| Acylation | Acyl Halide | Acetyl chloride, Benzoyl chloride | Amide |

| Acid Anhydride | Acetic anhydride | Amide | |

| Sulfonylation | Sulfonyl Halide | p-Toluenesulfonyl chloride, Methanesulfonyl chloride | Sulfonamide |

| Sulfinate Salt | Sodium benzenesulfinate (B1229208) (with photocatalyst) | Sulfonamide |

Diazotization and Subsequent Transformations

The aromatic primary amino group can be converted into a diazonium salt, which is a highly versatile intermediate in organic synthesis. organic-chemistry.orgyoutube.com Diazotization is typically achieved by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). organic-chemistry.org

The resulting aryl diazonium salt is a superb leaving group (N₂) and can be displaced by a wide variety of nucleophiles, often with the aid of a copper(I) salt catalyst in what is known as the Sandmeyer reaction. wikipedia.orgmasterorganicchemistry.comnih.govlscollege.ac.in This allows for the introduction of functionalities that are not easily accessible through direct electrophilic aromatic substitution.

Key transformations of the diazonium salt include:

Halogenation: Reaction with CuCl, CuBr, or KI affords the corresponding aryl chloride, aryl bromide, or aryl iodide. masterorganicchemistry.com The synthesis of aryl fluorides can be achieved via the Balz-Schiemann reaction, which involves the thermal decomposition of the diazonium tetrafluoroborate (B81430) salt. lscollege.ac.in

Cyanation: Treatment with CuCN introduces a nitrile group, providing a route to benzonitriles and, subsequently, carboxylic acids via hydrolysis. wikipedia.orgnih.gov

Hydroxylation: Heating the diazonium salt in an aqueous solution yields the corresponding phenol.

Dediazoniation: Reduction with hypophosphorous acid (H₃PO₂) removes the amino group, replacing it with hydrogen.

Table 2: Examples of Diazonium Salt Transformations (Sandmeyer and Related Reactions)

| Reagent(s) | Introduced Group | Product Type |

|---|---|---|

| CuCl / HCl | -Cl | Aryl chloride |

| CuBr / HBr | -Br | Aryl bromide |

| CuCN / KCN | -CN | Aryl cyanide (Benzonitrile) |

| KI | -I | Aryl iodide |

| HBF₄, then heat | -F | Aryl fluoride |

| H₂O, heat | -OH | Phenol |

| H₃PO₂ | -H | Deaminated arene |

Condensation Reactions with Carbonyl Compounds

The nucleophilic amino group can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.orgresearchgate.netlatech.edu This reaction is typically acid-catalyzed and involves the initial formation of a hemiaminal (or carbinolamine) intermediate, which then dehydrates to yield the imine. wikipedia.org The reaction is reversible and is often driven to completion by removing the water formed during the reaction, for instance, by azeotropic distillation. wikipedia.org Aromatic amines react with carbonyl compounds to form stable Schiff bases. wikipedia.org

Transformations of the Hydroxyl Group

The primary alcohol functionality of the 2-hydroxyethoxy side chain provides another key site for derivatization.

Etherification and Esterification Reactions

Etherification: The terminal hydroxyl group can be converted into an ether via reactions such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This process allows for the extension of the ether side chain.

Esterification: The primary alcohol can be readily esterified by reaction with carboxylic acids, acyl chlorides, or acid anhydrides. chemguide.co.uk

Fischer Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst (like concentrated sulfuric acid) produces an ester. This is a reversible equilibrium-controlled process. chemguide.co.uk

Reaction with Acyl Chlorides/Anhydrides: For a more irreversible and often faster reaction, acyl chlorides or acid anhydrides can be used, typically in the presence of a base such as pyridine. chemguide.co.uk These reagents are more reactive than carboxylic acids and lead to high yields of the corresponding ester.

Oxidation Protocols

The primary alcohol group in this compound is susceptible to oxidation. The product of the oxidation depends on the reagents and conditions used. youtube.comlibretexts.org

Oxidation to Aldehyde: Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), can oxidize the primary alcohol to an aldehyde without further oxidation to a carboxylic acid. youtube.com

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the primary alcohol all the way to a carboxylic acid. youtube.com

It is important to note that the aromatic amino group is also sensitive to oxidation. Therefore, selective oxidation of the hydroxyl group may require protection of the amino group, for example, through acylation as described in section 5.1.1. shaalaa.com

Table 3: Oxidation Products of the Primary Hydroxyl Group

| Reagent(s) | Product Functional Group |

|---|---|

| Pyridinium chlorochromate (PCC) | Aldehyde |

| Potassium permanganate (KMnO₄) | Carboxylic Acid |

| Chromic acid (H₂CrO₄, Jones reagent) | Carboxylic Acid |

Reactions of the Nitrile Moiety

The cyano group (C≡N) is a highly versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions. openstax.org Its strong polarization results in an electrophilic carbon atom, which is susceptible to nucleophilic attack. libretexts.org

The hydrolysis of nitriles is a fundamental transformation that converts them into carboxylic acids or their corresponding amides, depending on the reaction conditions. ebsco.comlibretexts.org This process can be catalyzed by either acid or base. libretexts.orgchemistrysteps.com

Under acidic conditions, the nitrile is heated under reflux with a dilute acid like hydrochloric acid. libretexts.org The reaction proceeds through the formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. libretexts.org For this compound, this would yield 5-Amino-2-(2-hydroxyethoxy)benzoic acid.

In base-catalyzed hydrolysis, the nitrile is heated with an aqueous alkali solution, such as sodium hydroxide (B78521). libretexts.orgchemistrysteps.com This reaction initially forms an imine anion via nucleophilic attack of the hydroxide ion. openstax.org The process ultimately yields the salt of the carboxylic acid (e.g., sodium 5-amino-2-(2-hydroxyethoxy)benzoate) and ammonia. libretexts.org Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid. libretexts.org

| Reaction Type | Typical Reagents | Intermediate Product | Final Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H2O, HCl (dil.), heat | 5-Amino-2-(2-hydroxyethoxy)benzamide | 5-Amino-2-(2-hydroxyethoxy)benzoic acid |

| Base-Catalyzed Hydrolysis | 1. NaOH (aq), heat 2. H3O+ | 5-Amino-2-(2-hydroxyethoxy)benzamide | 5-Amino-2-(2-hydroxyethoxy)benzoic acid |

The reduction of the nitrile group provides a direct route to primary amines, a valuable functional group in synthetic chemistry. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). openstax.orgebsco.com The reaction involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. libretexts.orglibretexts.org Two successive hydride additions occur, first forming an imine anion intermediate and then a dianion, which upon aqueous workup yields the primary amine. openstax.orglibretexts.org Applying this to this compound would produce (5-amino-2-(2-hydroxyethoxy)phenyl)methanamine.

Other reducing agents, such as diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, have also been shown to effectively reduce a wide range of aromatic nitriles to primary amines in high yields. nih.govresearchgate.netorganic-chemistry.org

| Reagent System | Typical Conditions | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous ether or THF 2. Aqueous workup | (5-Amino-2-(2-hydroxyethoxy)phenyl)methanamine |

| Diisopropylaminoborane / cat. LiBH₄ | THF, reflux may be required | (5-Amino-2-(2-hydroxyethoxy)phenyl)methanamine |

| Catalytic Hydrogenation (e.g., Raney Ni, Rh/Al₂O₃) | H₂ (gas), pressure, heat | (5-Amino-2-(2-hydroxyethoxy)phenyl)methanamine |

The nitrile group can participate in cycloaddition reactions, most notably the [3+2] cycloaddition with azides to form tetrazoles. This reaction is a cornerstone of "click chemistry" due to its high efficiency and specificity. The reaction of this compound with an azide (B81097) source, such as sodium azide, typically in the presence of a Lewis acid or a transition metal catalyst, would yield the corresponding 5-(tetrazol-5-yl) substituted benzene (B151609) derivative. Strain-promoted azide-alkyne cycloaddition (SPAAC) represents a copper-free alternative for such transformations, enhancing biocompatibility in certain applications. nih.gov

| Reaction Type | Co-reactant | Typical Catalyst/Conditions | Product |

|---|---|---|---|

| [3+2] Cycloaddition | Sodium Azide (NaN₃) | ZnCl₂, DMF, heat | 2-(2-Hydroxyethoxy)-5-(1H-tetrazol-5-yl)aniline |

Electrophilic Aromatic Substitution and Directed Metalation Studies on the Benzonitrile (B105546) Core

The substitution pattern on the aromatic ring of this compound dictates its reactivity towards electrophiles. Electrophilic Aromatic Substitution (EAS) reactions involve the substitution of a hydrogen atom on the benzene ring with an electrophile. msu.edu The outcome of these reactions is governed by the directing effects of the existing substituents.

The amino (-NH₂) and hydroxyethoxy (-OCH₂CH₂OH) groups are both strong activating, ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance. Conversely, the nitrile (-CN) group is a deactivating, meta-directing group because of its electron-withdrawing nature. The combined influence of these groups makes the positions ortho and para to the activating groups (specifically C4 and C6) the most nucleophilic and thus the most likely sites for electrophilic attack.

Directed ortho-metalation (DoM) is a powerful synthetic strategy that provides high regioselectivity in the functionalization of aromatic rings. wikipedia.org This technique utilizes a "direct metalation group" (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. organic-chemistry.orgbaranlab.org In this compound, both the amino and the ether oxygen of the hydroxyethoxy group can potentially serve as DMGs. The relative directing ability of these groups would determine the site of lithiation, which could then be quenched with various electrophiles to introduce new substituents with high regiocontrol.

| Strategy | Reagents | Predicted Site of Functionalization | Potential Product |

|---|---|---|---|

| Electrophilic Aromatic Substitution (Nitration) | HNO₃, H₂SO₄ | C4 or C6 | 4-Nitro-5-amino-2-(2-hydroxyethoxy)benzonitrile |

| Electrophilic Aromatic Substitution (Bromination) | Br₂, FeBr₃ | C4 or C6 | 4-Bromo-5-amino-2-(2-hydroxyethoxy)benzonitrile |

| Directed ortho-Metalation (DoM) | 1. n-BuLi, THF, -78 °C 2. Electrophile (E⁺) | C6 (ortho to -OR) or C4/C6 (ortho to -NH₂) | 6-E-5-Amino-2-(2-hydroxyethoxy)benzonitrile |

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a single product that incorporates most of the atoms from the starting materials. nih.gov The presence of a primary amine group makes this compound an excellent candidate for several well-known MCRs.

For instance, in the Ugi four-component reaction (Ugi-4CR), an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form an α-acylamino carboxamide. mdpi.combeilstein-journals.org this compound could serve as the amine component, allowing for the rapid assembly of complex, peptide-like structures.

Another example is the Strecker reaction, the first described MCR, which involves the reaction of an amine, an aldehyde or ketone, and a cyanide source to produce an α-aminonitrile. nih.gov This provides a direct route to α-amino acids after subsequent hydrolysis of the newly introduced nitrile group.

| Reaction Name | Other Components | General Product Scaffold |

|---|---|---|

| Ugi Reaction | Aldehyde (R¹CHO), Isocyanide (R²NC), Carboxylic Acid (R³COOH) | α-Acylamino carboxamide |

| Strecker Synthesis | Aldehyde (R¹CHO), Potassium Cyanide (KCN), Acid | α-Aminonitrile |

| Povarov Reaction | Aldehyde (R¹CHO), Alkene (e.g., N-vinylaniline) | Tetrahydroquinoline |

5 Amino 2 2 Hydroxyethoxy Benzonitrile As a Versatile Synthetic Building Block

Applications in the Synthesis of Heterocyclic Systems

While there is a wealth of information on the use of various aminobenzonitriles in the synthesis of heterocycles such as quinazolines, pyrazoles, and pyridines, no specific examples utilizing 5-Amino-2-(2-hydroxyethoxy)benzonitrile have been found in the surveyed literature. The general synthetic routes, however, suggest that this compound could serve as a valuable precursor. For instance, the reaction of an aminobenzonitrile with a suitable one-carbon synthon can lead to the formation of a pyrimidine (B1678525) ring, a core structure in many biologically active molecules.

Role in the Construction of Functional Organic Materials

The synthesis of functional organic materials often relies on the use of tailored molecular building blocks. Benzonitrile (B105546) derivatives are known to be precursors for phthalocyanines and other macrocyclic compounds with interesting photophysical properties. The hydroxyethoxy side chain of this compound could potentially be exploited to modulate the solubility and self-assembly properties of such materials. However, no published research has specifically investigated the use of this compound in materials science.

Development of Complex Polyfunctional Molecules through Sequential Transformations

The orthogonal reactivity of the functional groups in this compound would, in principle, allow for its use in the stepwise construction of more complex molecules. For example, the amino group could be selectively protected, followed by a reaction at the nitrile or hydroxyl group, and subsequent deprotection and further functionalization. This would enable the introduction of diverse functionalities in a controlled manner. Nevertheless, specific examples of such sequential transformations involving this particular compound are not available.

Utility in Ligand Synthesis for Catalysis

The design of organic ligands is crucial for the development of efficient and selective metal catalysts. The nitrogen and oxygen atoms in this compound could potentially act as coordination sites for metal ions. Modification of the amino and hydroxyl groups could lead to a variety of bidentate or tridentate ligands. Despite this potential, the application of this compound in the field of catalysis has not been reported.

Strategy for Scaffold Diversification Utilizing this compound

Scaffold diversification is a key strategy in medicinal chemistry for the generation of libraries of compounds for biological screening. The functional handles present in this compound make it an attractive starting point for the synthesis of diverse molecular scaffolds. The aromatic ring can be further substituted, and the existing functional groups can be transformed into a wide array of other moieties. However, the lack of specific literature on this compound prevents a detailed discussion of its use in diversification strategies.

Conclusion and Future Research Perspectives on 5 Amino 2 2 Hydroxyethoxy Benzonitrile

Summary of Key Synthetic and Mechanistic Insights

A probable synthetic approach would involve a multi-step sequence, likely starting from a substituted nitrobenzene (B124822) or aminophenol. One potential pathway could begin with the etherification of a protected 4-aminophenol (B1666318) or 4-nitrophenol (B140041) with a suitable two-carbon electrophile, such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide, to introduce the 2-hydroxyethoxy moiety. This would be followed by nitration or amination, and subsequent conversion of a functional group (like a bromine or an amine via Sandmeyer reaction) to the nitrile.

For instance, a plausible route could start from 5-nitro-2-hydroxybenzonitrile. The hydroxyl group could be alkylated with 2-chloroethanol in the presence of a base like potassium carbonate to form 2-(2-hydroxyethoxy)-5-nitrobenzonitrile. The final step would be the reduction of the nitro group to an amino group, which can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.

The reaction mechanisms governing these transformations are well-established. The etherification proceeds via a Williamson ether synthesis, a classic SN2 reaction where a phenoxide ion acts as a nucleophile. The introduction of the nitrile group often relies on nucleophilic aromatic substitution or Sandmeyer-type reactions, involving diazonium salt intermediates. The reduction of the nitro group is a standard transformation in aromatic chemistry.

| Plausible Synthetic Step | Reaction Type | Key Reagents and Conditions | Mechanistic Principle |

| Etherification | Williamson Ether Synthesis | 5-nitro-2-hydroxybenzonitrile, 2-chloroethanol, K2CO3, solvent (e.g., DMF) | SN2 nucleophilic substitution |

| Reduction | Nitro Group Reduction | 2-(2-hydroxyethoxy)-5-nitrobenzonitrile, SnCl2/HCl or H2/Pd-C | Catalytic hydrogenation or single electron transfer |

Unaddressed Challenges and Research Gaps in 5-Amino-2-(2-hydroxyethoxy)benzonitrile Chemistry

Despite the synthetic accessibility of this compound, several challenges and research gaps remain. A primary challenge is the lack of a dedicated, optimized, and scalable synthetic protocol. The development of a high-yielding, cost-effective, and environmentally benign synthesis is a crucial first step for enabling broader research and potential applications.

Furthermore, the reactivity of this trifunctional molecule has not been systematically explored. The interplay between the amino, nitrile, and hydroxyl groups could lead to complex and potentially novel chemical transformations. For example, intramolecular reactions could be possible under certain conditions, leading to heterocyclic structures. A significant research gap exists in understanding the chemoselectivity of reactions involving this compound.

Another unaddressed area is the comprehensive characterization of its physicochemical properties. Data on its solubility, pKa values, crystal structure, and spectroscopic properties are not widely available. This fundamental information is essential for any future application-oriented research. The potential for this molecule to act as a ligand for metal complexes or as a monomer for polymerization also remains unexplored.

| Research Gap | Description | Potential Impact of Addressing the Gap |

| Optimized Synthesis | Lack of a documented, high-yield, and scalable synthesis. | Enable wider availability for research and development. |

| Reactivity Studies | Limited understanding of the chemoselectivity and reactivity of the functional groups. | Discovery of new chemical transformations and derivatives. |

| Physicochemical Data | Absence of comprehensive data on its physical and chemical properties. | Foundation for computational modeling and application design. |

| Polymer and Coordination Chemistry | Unexplored potential as a monomer or a ligand. | Development of new materials and catalysts. |

Emerging Trends and Potential Directions for Chemical Exploration

The unique combination of functional groups in this compound positions it as a versatile building block for various emerging areas of chemical research. One promising direction is its use in the synthesis of novel heterocyclic compounds. The amino and nitrile groups can participate in cyclization reactions to form fused ring systems, which are common scaffolds in medicinal chemistry and materials science.

The presence of the hydroxyl group offers a handle for further functionalization, for instance, through esterification or etherification, to tune the molecule's properties. This could be particularly relevant in the development of functional dyes, liquid crystals, or pharmaceutical intermediates. The amino group also allows for the formation of Schiff bases or amides, further expanding the accessible chemical space.

Future research could also focus on the derivatization of the nitrile group itself, for example, through hydrolysis to a carboxylic acid or reduction to an amine, leading to a new family of compounds with different functionalities and potential applications.

Broader Implications for Sustainable Chemical Synthesis and Advanced Material Design

The study and development of multifunctional molecules like this compound have broader implications for the fields of sustainable chemical synthesis and advanced material design. From a green chemistry perspective, the development of efficient, atom-economical synthetic routes to such compounds is a key goal. This includes the use of greener solvents, catalysts, and energy sources.

In the realm of advanced material design, this compound serves as an example of a "designer molecule" where specific functional groups are strategically placed to achieve desired properties. The ability to synthesize such molecules with high precision opens up possibilities for creating materials with tailored electronic, optical, and thermal properties. The nitrile group, for instance, can enhance thermal stability and polarity in polymers.

The exploration of this compound and its derivatives could contribute to the development of new high-performance polymers, functional coatings, and electronic materials. The principles learned from studying its synthesis and properties can be applied to the design of other complex organic molecules, pushing the boundaries of what is possible in materials science and chemical synthesis. The pursuit of such molecules underscores the importance of fundamental organic chemistry research in driving innovation in applied fields.

Q & A

Basic: What are the optimal synthetic routes for 5-Amino-2-(2-hydroxyethoxy)benzonitrile, and how can purity be validated?

Methodological Answer:

The synthesis typically involves a nucleophilic substitution reaction starting from 5-amino-2-bromobenzonitrile and 2-hydroxyethanol. Key steps include:

- Reagents: Use K₂CO₃ or Cs₂CO₃ as a base in polar aprotic solvents (e.g., DMF) at 80–120°C .

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >95% purity.

- Validation: Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR. Compare spectral data with PubChem entries for analogous benzonitriles .

Basic: Which analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 6.8–7.5 ppm), the hydroxyethoxy group (δ 3.5–4.3 ppm), and the nitrile (no proton signal). ¹³C NMR confirms the nitrile carbon at ~115 ppm .

- Mass Spectrometry: High-resolution ESI/MS provides exact mass (calc. for C₉H₉N₂O₂: 177.0664) to verify molecular integrity .

- X-ray Crystallography: For crystalline derivatives, SHELXL refinement (Mo Kα radiation) resolves bond angles and spatial arrangement .

Advanced: How do structural modifications (e.g., substituent changes) impact biological activity?

Methodological Answer:

A comparative SAR study reveals:

| Compound | Substituent | Biological Activity |

|---|---|---|

| Target Compound | 2-hydroxyethoxy | Moderate receptor binding (e.g., serotonin) |

| 5-Amino-2-(oxetan-3-yloxy) | Oxetane ring | Enhanced metabolic stability |

| 4-Amino-2-ethoxy-5-fluoro | Ethoxy + Fluorine | Increased lipophilicity & selectivity |

Design Strategy: Replace the hydroxyethoxy group with bioisosteres (e.g., oxetane) to improve pharmacokinetics. Use molecular docking (AutoDock Vina) to predict binding affinity changes .

Advanced: How can contradictory data in biological assays (e.g., receptor inhibition) be resolved?

Methodological Answer:

Contradictions often arise from assay conditions. Mitigate via:

- Standardized Protocols: Fix variables (e.g., cell line, incubation time). For receptor studies, use HEK293 cells transfected with human serotonin receptors .

- Dose-Response Curves: Test concentrations from 1 nM–100 µM. Calculate IC₅₀ values using GraphPad Prism (nonlinear regression).

- Orthogonal Assays: Validate findings with SPR (surface plasmon resonance) for binding kinetics and in vivo zebrafish models for bioavailability .

Advanced: What computational methods predict solubility and formulation compatibility?

Methodological Answer:

- Solubility Prediction: Use COSMO-RS (via Turbomole) to compute log P (predicted ~1.2) and aqueous solubility (~2.1 mg/mL). Validate experimentally via shake-flask method (UV-Vis at λ_max 270 nm) .

- Formulation Screening: Test solubility in PEG-400, Captisol, or lipid nanoparticles (LNPs). Characterize stability via DSC (melting point ~180°C) and accelerated aging (40°C/75% RH for 4 weeks) .

Advanced: How to optimize reaction yields for scaled-up synthesis?

Methodological Answer:

- Process Chemistry: Switch from DMF to MeCN for easier solvent removal. Use flow chemistry (microreactor, 100°C, 10 min residence time) to achieve 85% yield .

- Catalyst Screening: Test Pd/C or Ni catalysts for potential side-reaction suppression. Monitor via TLC (hexane:EtOAc 3:1) .

Advanced: What strategies validate target engagement in cellular models?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.